2-Methylpiperidin-4-one
Overview
Description
“2-Methylpiperidin-4-one” is a chemical compound . It is also known as “2-methyl-4-piperidinone” and has a molecular weight of 113.16 . It is used in various applications and products .
Synthesis Analysis
The synthesis of N-Methylpiperidin-4-one derivatives involves a three-component condensation of N-methylpiperidin-4-one with aromatic aldehyde and malononitrile at a ratio of 1:1:1 in ethanol under reflux . Another method involves the reaction of 2,6-bis (4-methoxyphenyl)piperidin-4-one with potassium carbonate (K2CO3) and iodomethane in acetone, which was refluxed for 4 hours .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3
. The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
In a study, a mixture of 2,6-bis (4-methoxyphenyl)piperidin-4-one, potassium carbonate (K2CO3), and iodomethane in acetone was refluxed for 4 hours. The progress of the reaction was monitored by TLC using hexane:ethylacetate (8:2) as a solvent .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 113.16 . The hydrochloride form of the compound has a molecular weight of 149.62 .
Scientific Research Applications
Synthesis of Novel Compounds
2-Methylpiperidin-4-one has been utilized in the synthesis of novel compounds with potential biological activities. For instance, its derivatives, specifically 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have been synthesized and shown to possess significant antioxidant and antimicrobial properties. This highlights its potential as a core scaffold for developing new therapeutic agents (Harini et al., 2014).
Facilitating Chemical Reactions
This compound and its analogs play a critical role in facilitating chemical reactions. They have been involved in pseudo four-component reactions, leading to the efficient formation of ortho-aminocarbonitriles and dicyanoanilines, which are important intermediates in various chemical syntheses (Mojtahedi et al., 2016).
Reductive Amination
The compound has been used in the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones, which is a critical process in producing 4-aminopiperidines. These are of significant interest in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan et al., 2013).
Environmental and Safety Considerations
In the context of environmental and human safety, this compound has been studied for its potential to reduce pollution. An example includes its diluted use in Fmoc group removal in SPPS-Fmoc/tBu, which is less harmful to the environment and humans (Rodríguez et al., 2019).
Anticancer Applications
Derivatives of this compound have been evaluated for their potential in cancer treatment. Specifically, their anti-endometrial cancer activity has been studied, indicating the compound's relevance in therapeutic applications for cancer treatment (Lai et al., 2017).
Physical Chemistry Studies
The compound has been studied in physical chemistry for understanding its behavior and interactions. This includes studies on formation constants, conformational analysis of its carbamates, and understanding its thermochemical properties (Mcgregor et al., 2018).
Safety and Hazards
Future Directions
Research into N-Methylpiperidin-4-one derivatives has shown promising results in the field of medicinal chemistry. For example, certain derivatives have shown significant antimicrobial activity and antioxidant activity . These compounds could potentially be used as a template for the future development of more potent antimicrobial agents .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 2-methylpiperidin-4-one, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
It is known that piperidine derivatives have diverse biological properties including antitumor, antifungal, antimicrobial, anti-inflammatory, and insecticidal activities . The exact pathways and their downstream effects influenced by this compound remain to be discovered.
Result of Action
It is known that piperidine derivatives have shown efficient antitumor effect
Action Environment
It is known that the storage temperature for this compound is room temperature
Biochemical Analysis
Biochemical Properties
It is known that piperidone derivatives, including 2-Methylpiperidin-4-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry
Cellular Effects
Some studies suggest that certain piperidone derivatives may have anti-cancer activity . For instance, four novel N-methylpiperidin-4-one derivatives were synthesized and their anticancer activity was studied on five human endometrial cancer cell lines .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that piperidine-containing compounds, such as this compound, are important synthetic medicinal blocks for drug construction . Therefore, they may be involved in various metabolic pathways, interacting with enzymes or cofactors.
Properties
IUPAC Name |
2-methylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-4-6(8)2-3-7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVHMZSKMQPCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406741 | |
Record name | 2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71322-99-1 | |
Record name | 2-methylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.